Guanine Riboswitch Binding Affinity: ITC KD Comparison with Guanine and N2-Methylguanine
N2-acetylguanine binds the Bacillus subtilis guanine riboswitch (GR) aptamer with a dissociation constant (KD) of 300 ± 10 nM as measured by isothermal titration calorimetry (ITC) . For comparison, the natural ligand guanine binds the same GR RNA with KD 2.1 ± 0.7 nM (~143-fold tighter), while the simple C2-methyl analogue N2-methylguanine binds with KD 17 ± 1 µM (~57-fold weaker than N2-acetylguanine). This places N2-acetylguanine in an intermediate affinity window that is sufficient for robust binding yet permissive for monitoring competitive displacement or conformational effects.
| Evidence Dimension | Binding affinity (KD) for B. subtilis guanine riboswitch aptamer RNA |
|---|---|
| Target Compound Data | KD = 300 ± 10 nM (ITC) |
| Comparator Or Baseline | Guanine: KD = 2.1 ± 0.7 nM; N2-methylguanine: KD = 17 ± 1 µM |
| Quantified Difference | ~143-fold weaker than guanine; ~57-fold stronger than N2-methylguanine |
| Conditions | ITC in 10 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂ at 25°C; RNA corresponding to the B. subtilis pbuE GR aptamer domain (Molecules 2020, Table 1). |
Why This Matters
The 300 nM KD provides a validated working range that is tight enough for selective GR engagement but avoids the near-irreversible binding of guanine, enabling reversible and titratable probe behavior in functional assays.
- [1] Matyjasik, M.M.; Hall, S.D.; Batey, R.T. Molecules 2020, 25, 2295; Table 1 and Section 2.3. View Source
